2-Chloro-1,3-thiazole-4-carboxamide

Catalog No.
S985053
CAS No.
928256-35-3
M.F
C4H3ClN2OS
M. Wt
162.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Chloro-1,3-thiazole-4-carboxamide

CAS Number

928256-35-3

Product Name

2-Chloro-1,3-thiazole-4-carboxamide

IUPAC Name

2-chloro-1,3-thiazole-4-carboxamide

Molecular Formula

C4H3ClN2OS

Molecular Weight

162.6 g/mol

InChI

InChI=1S/C4H3ClN2OS/c5-4-7-2(1-9-4)3(6)8/h1H,(H2,6,8)

InChI Key

XLQPGAUWHHXQMR-UHFFFAOYSA-N

SMILES

C1=C(N=C(S1)Cl)C(=O)N

Canonical SMILES

C1=C(N=C(S1)Cl)C(=O)N

2-Chloro-1,3-thiazole-4-carboxamide is a heterocyclic compound characterized by a thiazole ring, which contains both sulfur and nitrogen atoms. Its molecular formula is C4H3ClN2OSC_4H_3ClN_2OS, and it has a molecular weight of approximately 162.6 g/mol. The compound features a carboxamide functional group, which contributes to its reactivity and biological activity. The thiazole moiety is known for its versatile chemical properties, making it a significant component in various synthetic and biological applications .

There is no current information available on the specific mechanism of action of 2-chloro-1,3-thiazole-4-carboxamide.

As information on this specific compound is limited, it's important to handle any unknown compound with caution. Here are some general safety considerations for similar heterocyclic molecules:

  • Potential skin and eye irritation: Thiazole derivatives can sometimes exhibit irritant properties.
  • Potential respiratory irritation: Inhalation of dust or aerosols should be avoided.
  • Unknown toxicity: Without specific data, it's advisable to assume potential toxicity and handle the compound with appropriate personal protective equipment (PPE) such as gloves, safety glasses, and a fume hood.
Due to the presence of reactive sites on the thiazole ring and the carboxamide group. Typical reactions include:

  • Nucleophilic Substitution: The chlorine atom can be substituted by nucleophiles, leading to various derivatives.
  • Acid-Base Reactions: The carboxamide group can act as a weak acid or base, participating in proton transfer reactions.
  • Condensation Reactions: It can react with other amines or alcohols to form amides or esters, respectively.

These reactions are essential for modifying the compound to enhance its biological activity or tailor its properties for specific applications .

Synthesis of 2-Chloro-1,3-thiazole-4-carboxamide typically involves:

  • Hantzsch Thiazole Synthesis: This classical method involves the reaction of α-halo ketones with thiourea in the presence of a base.
  • Chlorination Reactions: Chlorination of 1,3-thiazoles can be performed using reagents like phosphorus oxychloride or thionyl chloride to introduce the chlorine atom at the desired position.
  • Amidation Reactions: The introduction of the carboxamide group can be achieved through reactions with amines or by hydrolysis of corresponding nitriles .

2-Chloro-1,3-thiazole-4-carboxamide has several potential applications:

  • Pharmaceuticals: Its derivatives may serve as lead compounds in drug development targeting infections or cancer.
  • Agricultural Chemicals: It could be utilized in developing fungicides or herbicides due to its antimicrobial properties.
  • Research Tools: As a building block in organic synthesis, it may facilitate the creation of more complex molecules for biochemical studies .

Studies on the interactions of 2-Chloro-1,3-thiazole-4-carboxamide with biological systems are crucial for understanding its pharmacological potential. Interaction studies often focus on:

  • Enzyme Inhibition: Investigating how this compound affects enzyme activity related to metabolic pathways.
  • Receptor Binding Assays: Evaluating its affinity for specific receptors involved in neurotransmission or cellular signaling.

Such studies help elucidate the mechanism of action and therapeutic potential of this compound .

Several compounds share structural similarities with 2-Chloro-1,3-thiazole-4-carboxamide, including:

Compound NameStructureBiological Activity
2-Chloro-1,3-thiazole-5-carboxylic AcidStructureAntimicrobial, anticancer
2-Amino-1,3-thiazoleStructureAnticonvulsant
2-MethylthiazoleStructureAntimicrobial

Uniqueness

What distinguishes 2-Chloro-1,3-thiazole-4-carboxamide from these compounds is its specific chlorine substitution and carboxamide functionality, which may enhance its reactivity and biological profile compared to analogues lacking these features. This unique combination could lead to distinct therapeutic effects and applications not seen in other thiazole derivatives .

Key Synthetic Pathways

Diazotization and Halogenation Strategies

The synthesis of 2-chloro-1,3-thiazole-4-carboxamide relies heavily on regioselective halogenation strategies that enable precise introduction of chlorine substituents at specific positions of the thiazole ring. Research has demonstrated that copper-catalyzed diazotization reactions provide excellent control over halogen placement, with different copper species directing halogenation to distinct ring positions [1].

Copper(I) chloride systems have proven particularly effective for position-2 selective chlorination, operating under mild room temperature conditions with tert-butyl nitrite as the diazotization reagent. These conditions typically afford yields ranging from 70-85% while maintaining excellent regioselectivity [1]. In contrast, copper(II) bromide systems demonstrate preferential halogenation at position-5, requiring elevated temperatures of 65°C and acetonitrile as solvent, achieving yields of 60-80% [1].

The Sandmeyer reaction conditions using copper(II) bromide with tert-butyl nitrite at temperatures above 65°C enable dual halogenation at both positions 2 and 5, providing access to dihalogenated thiazole intermediates with yields spanning 65-90% [1]. For enhanced selectivity, alumina-supported copper catalysts offer an environmentally sustainable approach, maintaining position-2 selectivity under ambient conditions while achieving comparable yields of 70-85% [1].

MethodReagentsTemperatureSelectivityYield RangeReference
Copper(I) Chloride SystemCuCl, t-butyl nitriteRoom temperaturePosition 270-85% [1]
Copper(II) Bromide SystemCuBr2, acetonitrile65°CPosition 560-80% [1]
Sandmeyer ConditionsCuBr2, t-butyl nitrite65°C+Position 2 and 565-90% [1]
Regioselective HalogenationCuX2 (X = Cl, Br)Room temperaturePosition 560-80% [1]
Alumina-supported CopperCuX/Al2O3AmbientPosition 270-85% [1]

Recent mechanistic investigations have revealed that these reactions proceed through ionic mechanisms rather than radical pathways, as evidenced by the lack of effect from radical scavengers such as TEMPO or radical initiators like AIBN on product distribution and yields [1]. This mechanistic understanding enables more precise reaction design and optimization.

Carboxamide Functionalization Techniques

The introduction and modification of carboxamide functionality at the 4-position of 2-chloro-1,3-thiazole represents a critical synthetic challenge requiring sophisticated methodological approaches. Direct amidation strategies utilizing thiazole-4-carboxylic acid precursors with dichloromethane as solvent under ambient conditions for 24-48 hours consistently deliver yields of 60-85% with product purities exceeding 90% [2].

EDCI/DMAP coupling protocols have emerged as highly efficient alternatives, particularly for complex substrates such as 2-(3-methoxyphenyl)-4-methylthiazole-5-carboxylic acid derivatives. This method employs EDCI as the coupling reagent and DMAP as the nucleophilic catalyst in dichloromethane, requiring 48 hours of reaction time to achieve 66% yield with exceptional purity above 95% [2].

Solid-phase synthesis methodologies offer significant advantages for library generation and high-throughput synthesis. These approaches utilize thiourea intermediate resins as starting materials, followed by dehydrative cyclization using alpha-bromoketones in dimethylformamide to afford 2-amino-5-carboxylate thiazole resins. The resulting polymer-bound intermediates undergo coupling with various amines, followed by TFA/DCM cleavage to yield final carboxamide products with yields of 70-90% and purities exceeding 85% [3] [4].

Dehydrative cyclization techniques represent a particularly powerful approach, achieving yields of 85-95% with product purities above 90%. The key mechanistic step involves thiourea activation through coordination with alpha-bromoketone electrophiles in polar aprotic solvents, facilitating intramolecular cyclization and subsequent carboxamide formation [3] [4].

Microwave-assisted methodologies provide rapid access to carboxamide-functionalized thiazoles through acceleration of traditional synthetic pathways. Starting from 2-chloro-1-(thiazol-5-yl)ethanones, microwave irradiation for 5-15 minutes enables efficient synthesis with yields of 70-90% and purities exceeding 90% [5].

MethodStarting MaterialConditionsYield RangeProduct PurityReference
Direct AmidationThiazole-4-carboxylic acidDCM, RT, 24-48h60-85%>90% [2]
EDCI/DMAP Coupling2-(3-Methoxyphenyl)-4-methylthiazole-5-carboxylic acidDCM, DMAP, EDCI, 48h66%>95% [2]
Solid-Phase SynthesisThiourea intermediate resinTFA/DCM cleavage70-90%>85% [3] [4]
Dehydrative CyclizationThiourea intermediateDMF, α-bromoketone85-95%>90% [3] [4]
Microwave-Assisted2-Chloro-1-(thiazol-5-yl)ethanonesMW irradiation, 5-15 min70-90%>90% [5]

Catalytic Systems and Reaction Optimization

The development of efficient catalytic systems for 2-chloro-1,3-thiazole-4-carboxamide synthesis has focused on transition metal complexes that enable precise control over reaction pathways while maintaining high efficiency and selectivity. Palladium-based catalytic systems have demonstrated exceptional performance in dimerization reactions of halogenated thiazole precursors, with palladium acetate catalyzing the formation of 2,2'-bisthiazole derivatives in 86% yield using 5 mol% catalyst loading in toluene at 105°C for 23 hours [6].

Gold(I) complexes offer complementary reactivity profiles, particularly in oxidative coupling reactions of terminal alkynes with thioamides. These systems typically employ 2-5 mol% catalyst loading in dichloromethane at room temperature, achieving yields ranging from 62-90% within 2-6 hours. The turnover numbers for gold catalysts span 18-40, indicating high catalytic efficiency [7].

Enzymatic catalysis represents a sustainable alternative, with lipase enzymes demonstrating remarkable effectiveness in aqueous media under ultrasonic irradiation. Using 10 mol% enzyme loading at 35°C, these biocatalytic systems achieve 97% yields while maintaining catalyst recyclability for up to 5 cycles without significant activity loss [8] [9].

Iron(III) and copper complexes provide cost-effective alternatives to precious metal catalysts. Iron(III) systems in water at 80°C for 2-4 hours deliver yields of 75-95% with turnover numbers of 15-19, while copper complexes in acetonitrile achieve 70-85% yields with turnover numbers of 14-17 [10].

Iridium-catalyzed sulfur ylide insertion chemistry enables access to diverse thiazole libraries through novel mechanistic pathways. These systems operate under mild conditions in dichloromethane at room temperature, completing reactions within 1-3 hours to afford yields of 38-82% with turnover numbers of 8-16 [11].

Catalyst TypeCatalyst LoadingReaction ConditionsYieldTON/TOFReference
Palladium Complex5 mol%Toluene, 105°C, 23h86%TON: 17 [6]
Gold Complex (Au(I))2-5 mol%DCM, RT, 2-6h62-90%TON: 18-40 [7]
Lipase Enzyme10 mol%Water, 35°C, US irradiation97%Reusable 5 cycles [8] [9]
Iron(III) Complex5 mol%Water, 80°C, 2-4h75-95%TON: 15-19 [10]
Copper Complex5 mol%MeCN, 80°C, 4-8h70-85%TON: 14-17 [10]
Iridium Complex5 mol%DCM, RT, 1-3h38-82%TON: 8-16 [11]

Mechanistic Studies of Cyclization Reactions

Understanding the fundamental mechanistic pathways underlying thiazole cyclization reactions has proven essential for optimizing synthetic protocols and developing new methodological approaches. Hantzsch cyclization reactions proceed through well-defined mechanistic sequences involving nucleophilic addition followed by cyclization. Kinetic studies have established that the rate-determining step is the cyclization process itself, with activation energies ranging from 25-35 kcal/mol [12] [13] [14].

The mechanism initiates with nucleophilic attack of the sulfur atom in thioamides on the electrophilic carbon of alpha-haloketones, forming a thiourea-ketone adduct intermediate. Subsequent intramolecular cyclization involves elimination of hydrogen halide and formation of the thiazole ring system. Temperature-dependent studies from 30°C to 50°C have revealed negative entropy values for these transformations, confirming the conversion from acyclic to cyclic structures [13] [14].

Oxidative cascade cyclization represents a more complex mechanistic pathway involving simultaneous C-S and C-S bond formation through sulfur ylide intermediates. These reactions proceed via C(sp2)-H and C(sp3)-H bond sulfuration followed by C(sp3)-H bond thiocarbonylation, enabling formation of thiazole-2-thiones with activation energies of 20-30 kcal/mol [15].

Electrochemical synthesis mechanisms operate through C-H thiolation followed by C-N amination cascades. These processes utilize enaminone radical intermediates, with the C-N bond formation step serving as the rate-determining process. The electrochemical approach offers distinct advantages in terms of reduced activation energies (15-25 kcal/mol) and enhanced selectivity [16].

Flow microreactor systems have enabled detailed mechanistic investigation through precise control of reaction parameters. These studies have revealed that hydrobromic acid release during thiazole formation serves as an in situ acid catalyst for subsequent transformations. The deketalization step typically represents the rate-determining process with activation energies of 28-38 kcal/mol [17].

Dehydrative cyclization pathways involve thiourea activation through coordination with electrophilic species, followed by ring closure as the rate-determining step. These mechanisms exhibit activation energies of 22-32 kcal/mol and benefit from polar aprotic solvents that stabilize charged intermediates [13] [14].

Reaction TypeMechanismKey IntermediatesRate Determining StepActivation EnergyReference
Hantzsch CyclizationNucleophilic addition → CyclizationThiourea-ketone adductCyclization25-35 kcal/mol [12] [13] [14]
Oxidative CascadeC-H sulfuration → ThiocarbonylationSulfur ylide intermediateC-S bond formation20-30 kcal/mol [15]
Electrochemical SynthesisC-H thiolation → C-N aminationEnaminone radicalC-N bond formation15-25 kcal/mol [16]
Flow MicroreactorHBr release → Acid catalysisβ-KetothiazoleDeketalization28-38 kcal/mol [17]
Dehydrative CyclizationThiourea activation → Ring closureActivated thiourea complexRing closure22-32 kcal/mol [13] [14]

Green Chemistry Approaches in Synthesis

The development of environmentally sustainable synthetic methodologies for 2-chloro-1,3-thiazole-4-carboxamide has become a paramount concern in modern synthetic chemistry. Microwave-assisted synthesis has emerged as a leading green technology, dramatically reducing reaction times while improving energy efficiency. Operating at 450 watts for 3-4 minutes, these methods achieve 85% yields while providing significant reduction in energy consumption compared to conventional heating methods [18] [19] [20].

Ultrasound-mediated synthesis offers complementary advantages through cavitation-induced activation of chemical bonds. Operating at 40 kHz frequency with 250 watts power for 15-50 minutes, ultrasonic methods achieve yields of 80-97% under mild temperature conditions. These approaches provide lower solvent usage and enhanced mass transfer, contributing to overall process sustainability [21] [22] [23].

Solvent-free methodologies represent the pinnacle of green synthetic approaches, completely eliminating solvent waste while achieving atom economy optimization. Neat reaction conditions typically require only 25 minutes for completion, delivering yields of 70-90% with zero solvent waste generation. These methods align with fundamental green chemistry principles by minimizing auxiliary substance requirements [24] [25].

Water-based synthesis utilizes the most environmentally benign solvent available, operating under reflux conditions for 2-6 hours to achieve yields of 60-85%. Water serves as a non-toxic reaction medium while providing safe handling characteristics essential for industrial-scale applications [26] [25].

Biocatalytic approaches employ lipase enzymes as biodegradable catalysts in aqueous media at 35°C. These methods achieve remarkable yields of 90-97% while enabling catalyst recyclability for multiple reaction cycles. The biodegradable nature of enzyme catalysts ensures minimal environmental impact [8] [27] [28].

Continuous flow chemistry enables scalable and automated processes with reaction times under 15 minutes. Flow systems generate minimal waste while providing precise control over reaction parameters, achieving yields of 65-90%. The automated nature of flow processes reduces human exposure to chemicals while ensuring consistent product quality [17] [29].

Green ApproachConditionsAdvantagesYield RangeEnvironmental ImpactReference
Microwave-Assisted450W, 3-4 min, 85% yieldShort reaction time, high yield85-95%Reduced energy consumption [18] [19] [20]
Ultrasound-Mediated40 kHz, 250W, 15-50 minMild conditions, energy efficient80-97%Lower solvent usage [21] [22] [23]
Solvent-Free ConditionsNeat conditions, 25 minNo solvent waste, atom economy70-90%Zero solvent waste [24] [25]
Water as SolventH2O, reflux, 2-6hGreen solvent, safe handling60-85%Non-toxic medium [26] [25]
Bio-catalysisLipase, 35°C, aqueous mediumRecyclable catalyst, mild conditions90-97%Biodegradable catalyst [8] [27] [28]
Flow ChemistryContinuous flow, <15 minScalable, automated process65-90%Minimal waste generation [17] [29]

XLogP3

1.1

Wikipedia

2-Chloro-1,3-thiazole-4-carboxamide

Dates

Last modified: 08-16-2023

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